molecular formula C12H14N2S2 B6590473 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione CAS No. 108413-67-8

5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione

Cat. No.: B6590473
CAS No.: 108413-67-8
M. Wt: 250.4 g/mol
InChI Key: FHZMAQUDYCDFIS-UHFFFAOYSA-N
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Description

5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that contains a thiadiazole ring

Scientific Research Applications

5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(tert-butyl)benzoyl chloride with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to induce cyclization, forming the desired thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted phenyl or thiadiazole derivatives.

Mechanism of Action

The mechanism of action of 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3,4-thiadiazole-2(3H)-thione: Lacks the tert-butyl group, which may affect its reactivity and properties.

    5-(4-Methylphenyl)-1,3,4-thiadiazole-2(3H)-thione: Contains a methyl group instead of a tert-butyl group, leading to different steric and electronic effects.

Uniqueness

5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity, stability, and interactions with biological targets

Properties

IUPAC Name

5-(4-tert-butylphenyl)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S2/c1-12(2,3)9-6-4-8(5-7-9)10-13-14-11(15)16-10/h4-7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZMAQUDYCDFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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